molecular formula C17H18N2O2S B2769087 N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide CAS No. 941991-02-2

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide

Cat. No.: B2769087
CAS No.: 941991-02-2
M. Wt: 314.4
InChI Key: CMNBJYFFFXKQGR-UHFFFAOYSA-N
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Description

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives

Biochemical Analysis

Biochemical Properties

It has been found to interact with the PYR/PYL family of ABA receptors, resulting in the inhibition of type 2C phosphatases (PP2C) and activation of downstream ABA signaling .

Cellular Effects

In cellular models, N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide has been shown to influence cell function by interacting with ABA receptors. This interaction leads to the activation of a gene network that is highly similar to that induced by ABA .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to the PYR/PYL family of ABA receptors. This binding results in the inhibition of type 2C phosphatases (PP2C) and activation of downstream ABA signaling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.

    Introduction of the Propyl Group: The propyl group can be introduced through alkylation reactions using propyl halides in the presence of a base.

    Formation of the Thiophene Carboxamide: The thiophene carboxamide moiety can be introduced through amide bond formation reactions using thiophene carboxylic acid derivatives and appropriate coupling reagents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline or thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) can be used.

    Substitution: Reagents such as halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving quinoline derivatives.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a wide range of biological activities.

    Chloroquine: An antimalarial drug with a quinoline core.

    Quinacrine: Another antimalarial drug with a similar structure.

Uniqueness

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide is unique due to the presence of the thiophene carboxamide moiety, which may impart distinct biological properties compared to other quinoline derivatives.

Properties

IUPAC Name

N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S/c1-2-9-19-14-7-6-13(11-12(14)5-8-16(19)20)18-17(21)15-4-3-10-22-15/h3-4,6-7,10-11H,2,5,8-9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMNBJYFFFXKQGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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